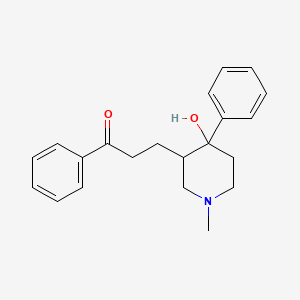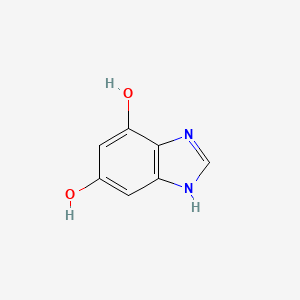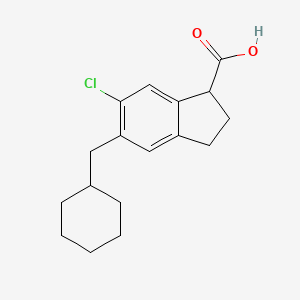![molecular formula C8H22NPSi B14479017 Diethyl(methyl)[(trimethylsilyl)imino]-lambda~5~-phosphane CAS No. 64867-27-2](/img/structure/B14479017.png)
Diethyl(methyl)[(trimethylsilyl)imino]-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl(methyl)[(trimethylsilyl)imino]-lambda~5~-phosphane is a compound that belongs to the class of organophosphorus compounds It features a phosphorus atom bonded to a diethyl group, a methyl group, and a trimethylsilyl-imino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(methyl)[(trimethylsilyl)imino]-lambda~5~-phosphane typically involves the reaction of diethylphosphine with trimethylsilyl-imino compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene. The reaction is often catalyzed by transition metal complexes to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time. The product is typically purified through distillation or chromatography to achieve the desired purity levels required for industrial applications .
化学反应分析
Types of Reactions
Diethyl(methyl)[(trimethylsilyl)imino]-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used .
科学研究应用
Diethyl(methyl)[(trimethylsilyl)imino]-lambda~5~-phosphane has several scientific research applications:
作用机制
The mechanism by which diethyl(methyl)[(trimethylsilyl)imino]-lambda~5~-phosphane exerts its effects involves its ability to act as a ligand and form complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling . The molecular targets and pathways involved depend on the specific application and the nature of the transition metal complex formed .
相似化合物的比较
Similar Compounds
Similar compounds to diethyl(methyl)[(trimethylsilyl)imino]-lambda~5~-phosphane include:
Trimethylphosphine: A simpler phosphine with three methyl groups.
Diethylphosphine: A phosphine with two ethyl groups.
Trimethylsilylphosphine: A phosphine with a trimethylsilyl group.
Uniqueness
This compound is unique due to its combination of diethyl, methyl, and trimethylsilyl-imino groups, which impart distinct steric and electronic properties. This makes it a versatile reagent in organic synthesis and catalysis, offering advantages in terms of selectivity and reactivity compared to simpler phosphines .
属性
CAS 编号 |
64867-27-2 |
|---|---|
分子式 |
C8H22NPSi |
分子量 |
191.33 g/mol |
IUPAC 名称 |
diethyl-methyl-trimethylsilylimino-λ5-phosphane |
InChI |
InChI=1S/C8H22NPSi/c1-7-10(3,8-2)9-11(4,5)6/h7-8H2,1-6H3 |
InChI 键 |
QMLFBSPMAKQACC-UHFFFAOYSA-N |
规范 SMILES |
CCP(=N[Si](C)(C)C)(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol](/img/structure/B14478939.png)


![Benzenesulfonic acid, 3-[[3-methoxy-4-[[[[2-methoxy-5-methyl-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-, disodium salt](/img/structure/B14478943.png)
![2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid](/img/structure/B14478945.png)

![{[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane](/img/structure/B14478966.png)

![((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone [French]](/img/structure/B14478976.png)

![1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B14478992.png)



